2-Methylbuta-1,3-dien-1-yl chloroacetate
Description
2-Methylbuta-1,3-dien-1-yl chloroacetate is a chloroacetate ester characterized by a conjugated diene system (1,3-diene) with a methyl substituent at the second carbon and a chloroacetate group at the first carbon. Chloroacetate esters are typically utilized in chemical synthesis, agrochemicals, or pharmaceuticals, depending on their substituents and stability .
Properties
CAS No. |
61465-21-2 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-methylbuta-1,3-dienyl 2-chloroacetate |
InChI |
InChI=1S/C7H9ClO2/c1-3-6(2)5-10-7(9)4-8/h3,5H,1,4H2,2H3 |
InChI Key |
JQSBCPVYFDZVEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=O)CCl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbuta-1,3-dien-1-yl chloroacetate typically involves the reaction of 2-methylbuta-1,3-diene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2-Methylbuta-1,3-diene+Chloroacetyl chloride→2-Methylbuta-1,3-dien-1-yl chloroacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylbuta-1,3-dien-1-yl chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Addition: Diels-Alder reactions typically require a dienophile and may be catalyzed by Lewis acids.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Amino or alkoxy derivatives.
Addition: Cyclohexene derivatives.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Methylbuta-1,3-dien-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylbuta-1,3-dien-1-yl chloroacetate depends on the specific reactions it undergoes. For example, in substitution reactions, the chloroacetate group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In Diels-Alder reactions, the diene moiety participates in cycloaddition with a dienophile, forming a new ring structure.
Comparison with Similar Compounds
Comparison with Thymyl Chloroacetate
Structural and Functional Differences
Thymyl chloroacetate (derived from thymol, a monoterpene) shares the chloroacetate functional group but differs in its backbone: thymol features an aromatic ring with hydroxyl and isopropyl groups, while 2-methylbuta-1,3-dien-1-yl chloroacetate has a linear diene system. This structural divergence influences their applications:
- Thymyl chloroacetate demonstrates significant insecticidal activity. In tests against Acromyrmex balzani ants, it exhibited an LD50 of 1.41 µg/mg, causing behavioral disruptions such as increased self-cleaning and reduced allogrooming .
- This compound ’s conjugated diene may enhance reactivity, making it suitable for synthetic intermediates or polymer precursors, though specific data are lacking.
Toxicity Profile
Thymyl chloroacetate’s toxicity surpasses that of thymol (LD50 = 2.84 µg/mg) but is less potent than deltamethrin (LD50 = 0.87×10<sup>−5</sup> µg/mg). Its mechanism likely involves esterase inhibition or neurotoxicity, common in chloroacetate esters.
Comparison with Ethyl Chloroacetate
Data Table: Comparative Properties of Chloroacetate Esters
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